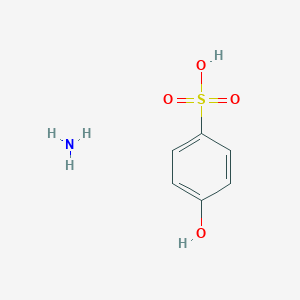

Ammonium p-hydroxybenzenesulphonate

Übersicht

Beschreibung

Ammonium p-hydroxybenzenesulphonate, also known as ammonium 4-hydroxybenzenesulfonate, is an organic compound with the molecular formula C6H9NO4S. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium p-hydroxybenzenesulphonate can be synthesized through the sulfonation of phenol followed by neutralization with ammonium hydroxide. The reaction involves the following steps:

Sulfonation: Phenol is reacted with sulfuric acid to form p-hydroxybenzenesulfonic acid. [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{SO}_3\text{H}) + \text{H}_2\text{O} ]

Neutralization: The p-hydroxybenzenesulfonic acid is then neutralized with ammonium hydroxide to form this compound. [ \text{C}_6\text{H}_4(\text{OH})(\text{SO}_3\text{H}) + \text{NH}_4\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{SO}_3\text{NH}_4) + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation reactors and continuous neutralization processes to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ammonium p-hydroxybenzenesulphonate consists of a 4-hydroxybenzenesulfonate anion paired with an ammonium cation. Its structure allows for the formation of hydrogen bonds, which play a significant role in its interactions with various biological and chemical systems.

Chemistry

- Organic Synthesis: this compound serves as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of sulfonamide derivatives and other complex organic compounds due to its ability to stabilize reaction intermediates through hydrogen bonding.

- Catalysis: It can act as a catalyst in reactions involving electrophilic aromatic substitution, enhancing the efficiency and selectivity of the process.

Biology

- Enzyme Inhibition Studies: The compound is employed in studies investigating enzyme inhibition. It can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Protein Interactions: Research has shown that this compound can influence protein folding and stability, making it a valuable tool for studying protein interactions and dynamics.

Medicine

- Antimicrobial Properties: Investigations into the antimicrobial activity of this compound have revealed its potential effectiveness against various bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

- Cytotoxicity: Studies have explored its cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism involves inducing apoptosis in malignant cells while exhibiting lower toxicity towards normal cells .

Industry

- Dyes and Pigments Production: In industrial applications, this compound is utilized in the manufacture of dyes and pigments. Its ability to act as a reducing agent enhances color retention and quality in textile processing.

- Chemical Manufacturing: The compound is also involved in the production of various chemicals, serving as an intermediate or additive that improves product performance.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Effective reagent for sulfonamide derivatives |

| Biology | Enzyme Inhibition | Influences enzyme activity; potential therapeutic target |

| Medicine | Antimicrobial Activity | Effective against multiple bacterial strains |

| Industry | Dye Production | Enhances color retention and fabric quality |

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at varying concentrations, supporting its potential as an antimicrobial agent .

- Cytotoxicity Evaluation : Research on the cytotoxic effects of this compound on HeLa cells demonstrated an IC50 value indicating effective apoptosis induction at low concentrations. This suggests its potential role in cancer treatment protocols .

- Industrial Application in Dyeing : An investigation into its use in textile dyeing processes highlighted improvements in dye uptake and retention compared to traditional methods. This application underscores its commercial viability in the textile industry.

Wirkmechanismus

The mechanism of action of ammonium p-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The hydroxyl and sulfonate groups allow it to interact with enzymes and proteins, affecting their activity.

Pathways Involved: It can modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the conditions.

Vergleich Mit ähnlichen Verbindungen

- Ammonium p-toluenesulphonate

- Ammonium p-chlorobenzenesulphonate

- Ammonium p-nitrobenzenesulphonate

Comparison:

- Ammonium p-hydroxybenzenesulphonate is unique due to the presence of the hydroxyl group, which enhances its reactivity and solubility compared to other ammonium benzenesulphonates.

- Ammonium p-toluenesulphonate has a methyl group, making it less reactive.

- Ammonium p-chlorobenzenesulphonate contains a chlorine atom, which affects its electron density and reactivity.

- Ammonium p-nitrobenzenesulphonate has a nitro group, making it more electron-withdrawing and less reactive in certain reactions.

Biologische Aktivität

Ammonium p-hydroxybenzenesulphonate, also known as ammonium 4-hydroxybenzenesulfonate, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound consists of an ammonium cation and a p-hydroxybenzenesulfonate anion. Its chemical formula is . The hydrophilic sulfonate group and the hydrophobic aromatic ring contribute to its unique properties, allowing it to interact with biological membranes effectively.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacteria and fungi. The mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes. Research indicates that quaternary ammonium compounds (QACs) like this compound can penetrate the lipid bilayer of microbial membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

| Pseudomonas aeruginosa | 63 μM |

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits low toxicity towards mammalian cells at therapeutic concentrations. For instance, cytotoxicity assays demonstrated that concentrations below 100 μM did not significantly affect cell viability in human cell lines . This suggests a favorable therapeutic index for potential applications in medicine.

Effects on Biofilms

Recent studies have highlighted the compound's ability to disrupt biofilms formed by pathogenic bacteria. At concentrations around 32 μM, this compound was able to disrupt approximately 35% of preformed biofilms of Staphylococcus aureus, indicating its potential use in combating biofilm-associated infections .

Case Studies

- Diabetic Kidney Disease Model : In research involving diabetic models, phenyl sulfate (a related compound) was shown to induce podocyte damage and albuminuria. While not directly studying this compound, these findings underscore the relevance of sulfonated compounds in renal health .

- Antimicrobial Efficacy in Clinical Settings : A clinical study reported the efficacy of quaternary ammonium compounds in treating infections caused by resistant strains of bacteria. Although specific data on this compound was not provided, its structural similarity to other QACs suggests comparable efficacy .

The antimicrobial activity of this compound can be explained through its interaction with microbial membranes. The positively charged ammonium ion interacts with negatively charged components of the bacterial membrane, facilitating membrane disruption . This leads to:

- Inhibition of Respiratory Enzymes : Disruption of the membrane affects enzyme activity critical for cellular respiration.

- Leakage of Cellular Components : The integrity of the membrane is compromised, resulting in the loss of vital intracellular components.

Eigenschaften

IUPAC Name |

azane;4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUYHJMSEJPTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201403 | |

| Record name | Ammonium p-hydroxybenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-97-2 | |

| Record name | Benzenesulfonic acid, 4-hydroxy-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium p-phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium p-hydroxybenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium p-hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.